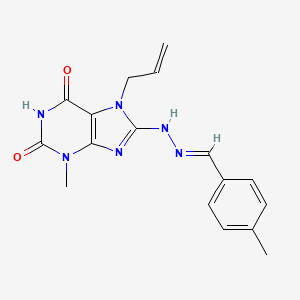

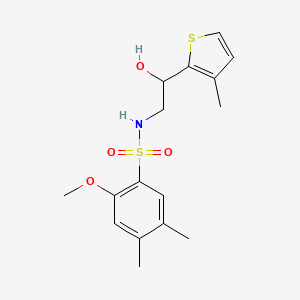

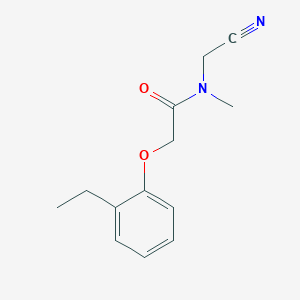

![molecular formula C6H11NO4 B2953906 4-[(Methoxycarbonyl)amino]butanoic acid CAS No. 188845-07-0](/img/structure/B2953906.png)

4-[(Methoxycarbonyl)amino]butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(Methoxycarbonyl)amino]butanoic acid is a chemical compound with the molecular formula C6H11NO4 . It has a molecular weight of 161.16 . The IUPAC name for this compound is 4-[(methoxycarbonyl)amino]butanoic acid . .

Molecular Structure Analysis

The InChI code for 4-[(Methoxycarbonyl)amino]butanoic acid is 1S/C6H11NO4/c1-11-6(10)7-4-2-3-5(8)9/h2-4H2,1H3,(H,7,10)(H,8,9) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

4-[(Methoxycarbonyl)amino]butanoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 344.9±25.0 °C at 760 mmHg, and a flash point of 162.4±23.2 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . Its water solubility at 25 °C is estimated to be 1.15e+005 mg/L .科学的研究の応用

Enzyme-activated Surfactants for Dispersion of Carbon Nanotubes

4-[(Methoxycarbonyl)amino]butanoic acid, through its derivatives like N-Fluorenyl-9-methoxycarbonyl-protected amino acids, serves as surfactants for carbon nanotubes. These surfactants facilitate homogeneous aqueous nanotube dispersions on-demand under physiological conditions, significantly enhancing the application of carbon nanotubes in various scientific and technological fields. The use of such enzyme-activated surfactants opens new avenues for creating advanced materials with tailored properties (Cousins et al., 2009).

Corrosion Inhibition

Derivatives of 4-[(Methoxycarbonyl)amino]butanoic acid, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been studied for their corrosion inhibition performance on mild steel in hydrochloric acid medium. These compounds exhibit exceptional inhibition efficiency, highlighting their potential in protecting metal surfaces in corrosive environments. The study of such inhibitors is crucial for extending the lifespan of metallic structures and components in industrial applications (Bentiss et al., 2009).

Green Chemistry and Organic Synthesis

4-[(Methoxycarbonyl)amino]butanoic acid is involved in green chemistry processes, such as the solvent-free synthesis of 4-(4-hydroxyphenyl)butanoic acid, highlighting the push towards more sustainable and environmentally friendly chemical synthesis methods. This approach reduces the reliance on harmful organic solvents, aligning with the principles of green chemistry to minimize the environmental impact of chemical manufacturing (Delhaye et al., 2006).

Photopolymerization and Material Science

The compound has implications in the development of new materials, such as in the field of photopolymerization, where derivatives like alkoxyamines with chromophore groups linked to the aminoxyl function are used as photoiniferters. This innovative application signifies the role of 4-[(Methoxycarbonyl)amino]butanoic acid and its derivatives in creating novel polymeric materials through light-mediated reactions, offering precise control over the polymerization process and enabling the development of advanced materials with unique properties (Guillaneuf et al., 2010).

Pharmaceutical Functions and Food Industry

Additionally, derivatives like ferulic acid (4-hydroxy-3-methoxycinnamic acid) are explored for their antioxidant properties, showcasing the potential of 4-[(Methoxycarbonyl)amino]butanoic acid in pharmaceutical and food industry applications. The compound's derivatives are investigated for their ability to improve health outcomes and serve as natural preservatives, highlighting the diverse applications of 4-[(Methoxycarbonyl)amino]butanoic acid beyond its basic chemical nature (Ou & Kwok, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

4-(methoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-11-6(10)7-4-2-3-5(8)9/h2-4H2,1H3,(H,7,10)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNSATHMPHIAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Methoxycarbonyl)amino]butanoic acid | |

CAS RN |

188845-07-0 |

Source

|

| Record name | 4-[(methoxycarbonyl)amino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

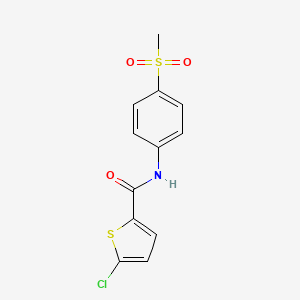

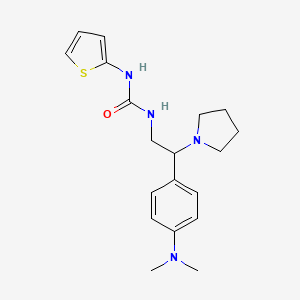

![2-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2953828.png)

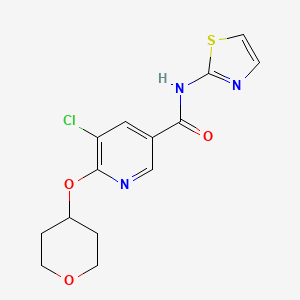

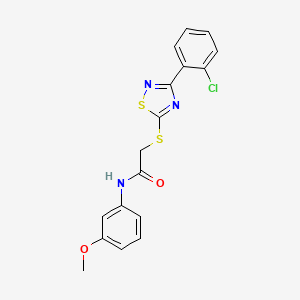

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2953837.png)

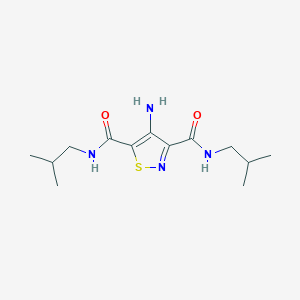

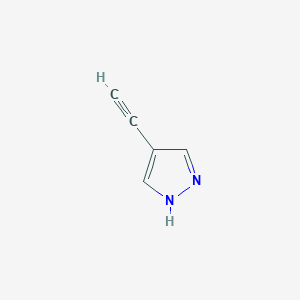

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953839.png)

![3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2953842.png)

![(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2953843.png)